molecular formula C10H19ClO3S B13619634 2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride

2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride

Cat. No.: B13619634
M. Wt: 254.77 g/mol
InChI Key: QRNPZJRYQKZIMT-UHFFFAOYSA-N
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Description

2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H19ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl chloride functional group (-SO2Cl) attached to an ethane chain that is further substituted with a 3,5-dimethylcyclohexyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 3,5-dimethylcyclohexanol with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3,5-Dimethylcyclohexanol+Ethanesulfonyl chlorideBase2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride\text{3,5-Dimethylcyclohexanol} + \text{Ethanesulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound} 3,5-Dimethylcyclohexanol+Ethanesulfonyl chlorideBase​2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant feed rates, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

    Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF is used under inert atmosphere conditions.

Major Products Formed

    Nucleophilic Substitution: Sulfonamides, sulfonate esters, or sulfonate thioesters.

    Hydrolysis: Corresponding sulfonic acid.

    Reduction: Corresponding sulfonyl hydride.

Scientific Research Applications

2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion and formation of a new covalent bond. This mechanism is common in nucleophilic substitution reactions involving sulfonyl chlorides.

Comparison with Similar Compounds

Similar Compounds

    2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride: Similar structure but with a different substitution pattern on the cyclohexyl ring.

    2-((3,5-Dimethylphenyl)oxy)ethane-1-sulfonyl chloride: Similar structure but with a phenyl ring instead of a cyclohexyl ring.

Uniqueness

2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride is unique due to its specific substitution pattern on the cyclohexyl ring, which can influence its reactivity and the properties of the resulting products. The presence of the 3,5-dimethyl groups can provide steric hindrance, affecting the compound’s behavior in chemical reactions compared to its analogs.

Properties

Molecular Formula

C10H19ClO3S

Molecular Weight

254.77 g/mol

IUPAC Name

2-(3,5-dimethylcyclohexyl)oxyethanesulfonyl chloride

InChI

InChI=1S/C10H19ClO3S/c1-8-5-9(2)7-10(6-8)14-3-4-15(11,12)13/h8-10H,3-7H2,1-2H3

InChI Key

QRNPZJRYQKZIMT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)OCCS(=O)(=O)Cl)C

Origin of Product

United States

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